2-Ethoxyethyl isobutyrate

Description

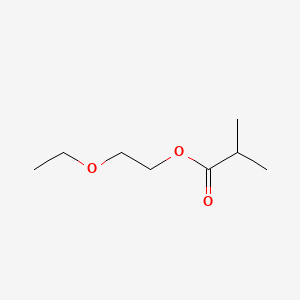

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOCBLHUNAGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068952 | |

| Record name | 2-Ethoxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-97-3 | |

| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54396-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxyethyl Isobutyrate

Established Synthetic Routes to 2-Ethoxyethyl Isobutyrate and Analogous Esters

The primary method for synthesizing this compound and similar esters is through esterification reactions. These reactions form the cornerstone of its industrial production, with alternative strategies available for related compounds.

Esterification Reactions and Catalytic Systems

The most common method for producing this compound is the Fischer esterification of isobutyric acid with 2-ethoxyethanol (B86334). cymitquimica.com This reaction is typically catalyzed by an acid. Concentrated sulfuric acid is a frequently used catalyst for this type of esterification, facilitating the reaction between the carboxylic acid and the alcohol. chemguide.co.uk The general reaction involves the formation of an ester bond, resulting in this compound and water as a byproduct. reaxis.com

The synthesis of analogous esters, such as isobutyl isobutyrate, also relies on Fischer esterification, reacting isobutyric acid with isobutanol in the presence of an acid catalyst like sulfuric acid. researchgate.net Similarly, octahydropentalenyl isobutyrate is synthesized through the esterification of octahydropentalene and isobutyric acid, often requiring a catalyst. ontosight.ai

In addition to traditional acid catalysts, enzymatic catalysts, particularly lipases, have gained attention. For instance, immobilized lipase (B570770) from Rhizomucor miehei has been successfully used for the synthesis of isobutyl isobutyrate. researchgate.net Lipase B from Candida antarctica encapsulated in a sol-gel matrix is another effective biocatalyst for the synthesis of aroma esters. rsc.org

A variety of catalysts can be employed in esterification, each with its own advantages. The choice of catalyst can significantly influence the reaction rate and yield.

Table 1: Catalytic Systems for Esterification

| Catalyst Type | Specific Examples | Application |

|---|---|---|

| Mineral Acids | Concentrated Sulfuric Acid | Widely used for Fischer esterification. chemguide.co.uk |

| Organic Acids | p-Toluene Sulfonic Acid | An alternative to mineral acids. researchgate.net |

| Lewis Acids | Stannous Oxide (SnO) | Used in esterification, believed to proceed via a Lewis acid mechanism. reaxis.com |

| Enzymes (Lipases) | Immobilized Rhizomucor miehei lipase, Candida antarctica lipase B | Employed in the synthesis of isobutyl isobutyrate and other aroma esters. researchgate.netrsc.org |

| Solid Acid Catalysts | Amberlyst-15 | Used in the synthesis of vanillin (B372448) derivatives. aip.org |

Alternative Synthetic Strategies for Related Ethoxyethyl and Isobutyrate Derivatives

Beyond direct esterification, other synthetic methodologies are employed for related compounds. For instance, 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate is synthesized by reacting 4-(isopropoxymethyl)-2-methoxyphenol with isobutyryl chloride in the presence of 4-dimethylaminopyridine. aip.org The synthesis of sucrose (B13894) acetate (B1210297) isobutyrate involves the reaction of sucrose with acetic anhydride (B1165640) and isobutyric anhydride, using a small amount of an organic base like potassium isobutyrate as a catalyst. google.com

Transesterification, the reaction between two esters to produce two different esters, is another alternative, though it is generally slower than alcoholysis. sciencemadness.org Protecting groups are also a key strategy in the synthesis of complex molecules containing ethoxyethyl or isobutyrate moieties. For example, ethoxyethyl ethers can be cleaved using 1N hydrochloric acid, and tert-butyl esters can be removed by acid, base, or certain reductants. libretexts.org

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound via Fischer esterification follows a well-established reaction mechanism. The process is acid-catalyzed and involves several key steps.

Initially, the carboxylic acid (isobutyric acid) is protonated by the acid catalyst, typically on the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic. chemguide.co.uk The alcohol (2-ethoxyethanol) then acts as a nucleophile and attacks the activated carbonyl carbon. chemguide.co.ukreaxis.com This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester. chemguide.co.uk The entire process is reversible. chemguide.co.uk

In the case of tin(II)-catalyzed esterification, the mechanism is believed to involve the formation of a stannous carboxylate intermediate. reaxis.com The tin center then complexes with the alcohol, facilitating the nucleophilic attack on the carbonyl carbon and subsequent release of water. reaxis.com

For lipase-catalyzed reactions, a common mechanism is the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net In this process, the lipase first reacts with the acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme.

Optimization of Synthetic Parameters for this compound Yield and Purity

Optimizing synthetic parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reactant molar ratio, catalyst concentration, and reaction time.

For enzymatic synthesis of esters like isobutyl isobutyrate, response surface methodology has been used to determine optimal conditions. researchgate.net Factors such as solvent polarity, acid and enzyme concentration, alcohol to acid ratio, incubation period, and temperature were all found to significantly affect the esterification reaction. researchgate.net For example, higher yields were observed in less polar solvents. researchgate.net

In the synthesis of aroma esters using lipase B, factorial design experiments have been employed to optimize parameters like acid excess, temperature, vacuum, and time. rsc.org The application of a vacuum is a common strategy to remove water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the ester and increasing the conversion rate. rsc.orgresearchgate.net

The choice of solvent can also play a significant role. researchgate.net For instance, in the synthesis of isobutyl isobutyrate, hexane (B92381) was found to be a suitable reaction medium. researchgate.net In some cases, solvent-free systems are utilized, which can offer economic and environmental benefits. rsc.org

Table 2: Optimization of Synthetic Parameters for Ester Synthesis

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Temperature | Affects reaction rate and enzyme stability. researchgate.netrsc.org | Optimum temperature for isobutyl isobutyrate synthesis using immobilized lipase was found to be 70°C. researchgate.net |

| Reactant Molar Ratio | Influences reaction equilibrium. An excess of one reactant can drive the reaction forward. researchgate.netrsc.org | An excess of alcohol is often used to increase ester yield. reaxis.com |

| Catalyst Concentration | Higher concentrations generally increase the reaction rate up to a certain point. researchgate.net | Increasing enzyme concentration from 25 mg to 225 mg increased the extent of esterification for isobutyl isobutyrate. researchgate.net |

| Solvent | Polarity of the solvent can affect enzyme activity and reaction yield. researchgate.net | Higher yields of isobutyl isobutyrate were obtained in solvents with higher non-polarity. researchgate.net |

| Water Removal | Shifting the equilibrium towards product formation by removing the water byproduct. rsc.orgresearchgate.net | Use of a vacuum to remove water significantly increased the conversion for cinnamyl butyrate (B1204436) synthesis. rsc.org |

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of esters like this compound to minimize environmental impact. instituteofsustainabilitystudies.comoecd-ilibrary.org This involves using safer solvents, renewable feedstocks, and more efficient catalytic systems. instituteofsustainabilitystudies.comoecd-ilibrary.org

A key aspect of green chemistry is the use of biocatalysts, such as immobilized lipases. researchgate.netrsc.org These enzymes operate under milder reaction conditions and are highly selective, reducing the formation of byproducts. researchgate.net Solvent-free reaction systems are another green approach, eliminating the need for potentially hazardous organic solvents. rsc.orgrsc.org

The use of renewable feedstocks is also a central tenet of green chemistry. oecd-ilibrary.org While isobutyric acid and 2-ethoxyethanol are typically derived from petrochemical sources, research is ongoing to produce these and similar chemicals from biomass.

Furthermore, optimizing reaction efficiency to maximize atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is a core principle. instituteofsustainabilitystudies.com This can be achieved through careful selection of catalysts and reaction conditions to minimize waste. instituteofsustainabilitystudies.com The development of continuous flow processes can also contribute to greener synthesis by improving efficiency and safety compared to batch processes. google.com

The adoption of safer solvents is another important consideration. instituteofsustainabilitystudies.com Efforts are being made to replace traditional, often toxic, solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.com

Environmental Fate and Degradation of 2 Ethoxyethyl Isobutyrate

Atmospheric Transformation Pathways of 2-Ethoxyethyl Isobutyrate

The atmospheric fate of this compound is primarily determined by its reactions with photochemically produced oxidants.

The breakdown of this compound in the atmosphere is expected to produce a variety of smaller, oxygenated compounds. dtic.mil While specific breakdown products for this compound were not identified in the search results, the degradation of similar esters suggests the formation of aldehydes, ketones, and other oxygenated volatile organic compounds. dtic.milepa.gov For instance, the degradation of cyclohexanol, another oxygenated compound, results in products like cyclohexanone (B45756) and hexanedial. researchgate.net

Table 1: Atmospheric Fate of Related Compounds

| Compound | Atmospheric Half-life / Lifetime | Primary Degradation Pathway | Reference |

| Isobutyl isobutyrate | 1.947 days (half-life) | Reaction with hydroxyl radicals | oecd.org |

| Cyclohexanol | 15 hours (lifetime) | Reaction with hydroxyl radicals | researchgate.net |

Aquatic and Terrestrial Biodegradation of this compound

Biodegradation is a key process in the removal of this compound from water and soil environments.

Microorganisms, particularly bacteria and fungi, are the primary drivers of biodegradation. diva-portal.orgbioscipublisher.com They utilize organic compounds as a source of carbon and energy. nih.gov The process typically begins with the formation of a biofilm on the surface of the material, followed by the secretion of extracellular enzymes that break down the polymer into smaller molecules. mdpi.com For esters like this compound, enzymes such as esterases would likely be involved in cleaving the ester bond. nih.gov

While specific studies on the microbial decomposition of this compound are not available, data on analogous compounds provide insight. For example, isopropyl acetate (B1210297) and isobutyl acetate are readily biodegradable, with 76% and 81% degradation, respectively, over 20 days in a standard test. oecd.org This suggests that this compound is also likely to be biodegradable. The ultimate result of complete biodegradation is the mineralization of the compound to carbon dioxide and water. nih.gov

The rate of biodegradation is influenced by a multitude of environmental factors. diva-portal.org These include:

pH: Microbial activity and enzyme function are optimal within a specific pH range. mdpi.com

Temperature: Temperature affects microbial growth rates and enzyme kinetics, with optimal temperatures leading to faster degradation. mdpi.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. nih.gov

Oxygen Levels: Aerobic biodegradation, which occurs in the presence of oxygen, is generally a faster process than anaerobic degradation. mdpi.com

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a key factor. nih.gov For compounds with low water solubility, bioavailability can be a limiting factor. europa.eu

Table 2: Biodegradation of Analogous Compounds

| Compound | Biodegradation Extent | Test Duration | Reference |

| Isopropyl acetate | 76% | 20 days | oecd.org |

| Isobutyl acetate | 81% | 20 days | oecd.org |

| Sucrose (B13894) acetate isobutyrate | 63.06% | 28 days | europa.eu |

Hydrolytic Degradation of this compound in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, hydrolysis results in the formation of an alcohol and a carboxylic acid. The stability of esters in water is pH-dependent. oecd.org

While specific data for this compound is not provided, the hydrolysis of the structurally similar isobutyl isobutyrate is pH-dependent. At a neutral pH of 7 and a temperature of 25°C, the estimated half-life is 9.2 years. oecd.org However, under more alkaline conditions (pH 8), the half-life decreases significantly to 337 days. oecd.org This indicates that hydrolytic degradation is likely to be a slow process for this compound in most natural aquatic environments, but can become more significant in alkaline waters.

Table 3: Hydrolytic Stability of a Related Compound

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Isobutyl isobutyrate | 7 | 25 | 9.2 years | oecd.org |

| Isobutyl isobutyrate | 8 | 25 | 337 days | oecd.org |

Environmental Transport and Distribution Models for this compound

The environmental transport and distribution of a chemical compound are predicted using models that rely on its specific physicochemical properties. These models, such as the Estimation Programs Interface (EPI) Suite™, utilize data points like the Henry's Law constant, the octanol-water partition coefficient (Log Kow), and the soil organic carbon-water (B12546825) partition coefficient (Koc) to estimate how a substance will move between air, water, soil, and sediment.

Following a comprehensive search of available scientific literature and databases, specific experimental or estimated values for the key physicochemical properties required for environmental transport and distribution modeling of this compound could not be located. While data are available for analogous compounds, such as isobutyl isobutyrate, they are not used here to maintain strict scientific accuracy for an article focused solely on this compound.

Volatilization and Partitioning Behavior

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, becoming airborne. The tendency of a chemical to volatilize from water to air is quantified by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition into the air. Partitioning behavior, more broadly, is described by the octanol-water partition coefficient (Log Kow), which indicates a chemical's likelihood of associating with fatty tissues (lipophilicity) versus remaining in water.

Specific, verified data for the Henry's Law constant and the Log Kow for this compound are not available in the reviewed sources. Without these values, a quantitative assessment of its volatilization and partitioning behavior cannot be provided.

Adsorption to Environmental Matrices

The tendency of a chemical to adhere to particles of soil or sediment is known as adsorption. This property is crucial for understanding whether a compound will be mobile in the subsurface environment or become sequestered in soil and sediment. The primary metric for this is the soil organic carbon-water partition coefficient (Koc). A high Koc value suggests a compound will be strongly adsorbed to organic matter in soil and sediment, limiting its movement into groundwater.

A specific Koc value for this compound could not be identified in the searched scientific literature and databases. Therefore, a detailed analysis of its adsorption potential to environmental matrices is not possible at this time.

Ecotoxicological Impact of 2 Ethoxyethyl Isobutyrate on Environmental Biota

Effects on Aquatic Organisms

The assessment of a chemical's impact on aquatic life involves evaluating its effects on organisms representing different trophic levels, including invertebrates, fish, and algae. sielc.com

To determine the ecotoxicity of 2-Ethoxyethyl isobutyrate in aquatic invertebrates and fish, standardized acute and chronic tests would be conducted.

Invertebrate Ecotoxicity: Acute toxicity testing on invertebrates, typically using a species like Daphnia magna (water flea), is performed over a 48-hour period. sielc.com The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the test population. sielc.com Chronic toxicity studies with Daphnia extend over a 21-day period and assess effects on reproduction (e.g., the number of offspring produced). sielc.com The result is reported as the No-Observed-Effect Concentration (NOEC), the highest tested concentration at which no statistically significant adverse effect is observed compared to the control group. sielc.com

Fish Ecotoxicity: For fish, acute toxicity is typically assessed over a 96-hour exposure period, often using species such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). sielc.comcore.ac.uk The key endpoint is the median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test fish. sielc.comcore.ac.uk Chronic studies, or early life-stage tests, can last for 28 days or longer and evaluate sublethal endpoints like growth, development, and survival. sielc.com These studies determine the NOEC for the substance. sielc.com

Without specific studies on this compound, no definitive data for these endpoints can be provided.

The effect of this compound on primary producers would be evaluated using an algal growth inhibition test, typically with the freshwater green alga Pseudokirchneriella subcapitata. regulations.govenv.go.jpnih.gov In this test, algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period. regulations.govenv.go.jp

The primary endpoint is the inhibition of algal growth, which can be measured by changes in cell density or biomass over time. env.go.jp The results are expressed as the median effective concentration (EC50), which is the concentration that causes a 50% reduction in algal growth or growth rate compared to a control group. nih.gov The No-Observed-Effect Concentration (NOEC) is also determined. env.go.jp

No specific algal growth inhibition data for this compound were found in the performed searches.

Bioaccumulation refers to the process where a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. nih.gov The potential for a substance to bioaccumulate is a critical component of environmental risk assessment. nih.gov

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as log Kow. Substances with a high log Kow are more lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms. nih.gov A log Kow value greater than 3 is often used as a screening threshold for potential bioaccumulation concern. nih.gov this compound has an estimated logP (a measure similar to log Kow) of 1.36, which suggests a low potential for bioaccumulation. sielc.com

Experimentally, the bioconcentration factor (BCF) is determined. The BCF is the ratio of the chemical's concentration in an organism (like a fish) to the concentration in the surrounding water at steady state. ethz.ch Studies are typically conducted according to standardized guidelines, such as OECD Test Guideline 305. ethz.ch

No experimental BCF studies for this compound were identified.

Effects on Terrestrial Organisms and Ecosystems

Assessing the impact on terrestrial ecosystems involves evaluating the substance's effects on soil health, including its microbial communities and plant life.

Soil microorganisms are vital for nutrient cycling and maintaining soil fertility. nih.gov To assess the impact of this compound on these communities, laboratory or field studies would be necessary. Such studies typically involve applying the chemical to soil samples and monitoring changes over time. researchgate.net

Key parameters measured include:

Microbial Biomass: Changes in the total mass of microorganisms, often measured as microbial biomass carbon. nih.gov

Enzymatic Activity: Effects on the activity of key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, phosphatases). nih.gov

Community Structure: Shifts in the composition of the microbial community. This can be analyzed using techniques like Phospholipid Fatty Acid (PLFA) analysis or genetic sequencing to identify changes in the relative abundance of different microbial groups (e.g., bacteria, fungi). researchgate.netresearchgate.net

The introduction of chemical substances can lead to a decline in microbial diversity, an increase in stress-tolerant species, or an inhibition of essential metabolic functions. nih.govresearchgate.net No studies specifically investigating the response of soil microbial communities to this compound were found.

Phytotoxicity studies are conducted to determine the potential for a chemical to cause harm to plants. These assessments are crucial for understanding the risk to agricultural crops and native vegetation.

Standard tests for phytotoxicity evaluate several endpoints, including:

Seed Germination: The effect of the chemical on the ability of seeds to sprout.

Root and Shoot Elongation: Inhibition of growth in the early stages of a plant's life.

Visual Injury: Observation of effects like chlorosis (yellowing of leaves) or necrosis (tissue death).

These tests are typically conducted on a range of plant species, including both monocots and dicots, to get a broader understanding of the chemical's potential impact. No research on the phytotoxicity of this compound was identified.

Mechanisms of Ecotoxicity and Cellular Responses

The ecotoxicity of this compound, a member of the glycol ether ester family, is intrinsically linked to its biochemical transformation and interaction with cellular systems in environmental biota. While specific research on the ecotoxicological mechanisms of this compound is limited, the broader class of glycol ethers provides a foundational understanding of its potential modes of action. The toxicity of many glycol ethers is primarily mediated by their metabolites, specifically alkoxyacetic acids, which are formed through metabolic processes within organisms. nih.gov

Upon absorption, this compound is likely hydrolyzed to 2-ethoxyethanol (B86334) and isobutyric acid. The 2-ethoxyethanol can then be further metabolized by enzymes such as alcohol and aldehyde dehydrogenases to form 2-ethoxyacetic acid. nih.gov This metabolite is often implicated as the primary toxicant for many ethylene (B1197577) glycol ethers. ecetoc.org The cellular responses to this and other potential metabolites can manifest in several ways, impacting various physiological processes.

Key potential mechanisms of ecotoxicity and cellular responses associated with glycol ether esters like this compound include:

Disruption of Cellular Metabolism: Alkoxyacetic acids can interfere with fundamental biochemical pathways. For instance, they may inhibit enzymes involved in cellular respiration or fatty acid metabolism, leading to energy deficits and cellular damage. Some studies on related glycol ethers suggest that their metabolites can disrupt the tricarboxylic acid (TCA) cycle. ecetoc.org

Oxidative Stress: Exposure to certain glycol ethers has been associated with the generation of reactive oxygen species (ROS) within cells. This can overwhelm the antioxidant defense systems of an organism, leading to oxidative damage to lipids, proteins, and DNA. This mechanism has been investigated as a potential contributor to the toxicity of compounds like 2-butoxyethanol. ecetoc.org

Membrane Damage: As organic solvents, glycol ethers and their esters can interact with cellular membranes. ecetoc.org This can alter membrane fluidity and permeability, disrupting ion transport and other critical membrane-associated functions. For example, some glycol ethers have been shown to cause hemolysis of red blood cells by directly affecting the cell membrane. ecetoc.org

Reproductive and Developmental Effects: A significant concern with some ethylene glycol ethers is their potential for reproductive and developmental toxicity. cdc.gov Their metabolites can interfere with spermatogenesis and embryonic development. While the exact cellular mechanisms are complex, they are thought to involve disruption of cell proliferation and differentiation in critical developmental stages. ecetoc.org

The following table summarizes the potential ecotoxicological mechanisms and cellular responses based on studies of related glycol ethers, which may be relevant for assessing the impact of this compound.

| Ecotoxicological Mechanism | Potential Cellular Response | Affected Organisms (Examples from related compounds) |

| Metabolic Activation to Toxic Metabolites | Formation of alkoxyacetic acids (e.g., 2-ethoxyacetic acid). | Vertebrates, Invertebrates |

| Disruption of Cellular Metabolism | Inhibition of key metabolic enzymes, interference with TCA cycle. | Wide range of aquatic and terrestrial organisms. |

| Induction of Oxidative Stress | Increased production of reactive oxygen species (ROS), lipid peroxidation, DNA damage. | Fish, aquatic invertebrates. |

| Cell Membrane Disruption | Altered membrane fluidity and integrity, hemolysis. | Fish, mammals. |

| Reproductive Toxicity | Impaired gamete formation, reduced fertility. | Mammals, potentially other vertebrates. |

| Developmental Toxicity | Embryonic mortality, teratogenic effects. | Mammals, potentially other vertebrates. |

It is crucial to note that the specific toxicological profile of this compound will depend on the rate of its metabolism to toxic intermediates and the susceptibility of different environmental species to these metabolites.

Ecological Risk Assessment Frameworks for this compound

An ecological risk assessment (ERA) for this compound would systematically evaluate the potential adverse effects of this chemical on the environment. epa.gov Such a framework is essential for making informed environmental management decisions to minimize risks to ecosystems. dcceew.gov.au The ERA process for an industrial chemical like this compound generally follows a structured, multi-phase approach.

A typical ERA framework that could be applied to this compound involves the following key phases:

Problem Formulation: This initial phase defines the scope and objectives of the assessment. It involves identifying the chemical's properties, its sources and potential pathways into the environment, and the ecosystems and specific biota (receptors) that might be at risk. For this compound, this would include its use as a solvent in various products and the potential for its release into aquatic and terrestrial environments. dcceew.gov.au

Hazard Assessment (Effects Assessment): This phase characterizes the inherent toxicity of the substance to a range of representative environmental organisms from different trophic levels (e.g., algae, invertebrates, fish). setac.org This involves reviewing existing ecotoxicity data or conducting new studies to determine endpoints such as the No-Observed-Effect-Concentration (NOEC), Lowest-Observed-Effect-Concentration (LOEC), and the concentration causing 50% mortality (LC50) or effect (EC50).

Exposure Assessment: This phase quantifies the concentration of this compound that environmental organisms are likely to be exposed to. This involves modeling or measuring its release, transport, and fate in the environment. Key parameters include its persistence (degradation rate), potential for bioaccumulation, and partitioning between different environmental compartments (water, soil, air, and sediment). The result is the Predicted Environmental Concentration (PEC).

Risk Characterization: In this final phase, the information from the hazard and exposure assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. A common approach is the calculation of a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.net The PNEC is derived from the ecotoxicity data, often by applying an assessment factor to the most sensitive species' toxicity value.

RQ = PEC / PNEC

An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating a need for risk management measures. researchgate.net More advanced, probabilistic risk assessment methods may also be employed to provide a more comprehensive understanding of the risk. mdpi.com

The following table outlines the key components and data requirements for an ecological risk assessment framework applied to this compound.

| ERA Phase | Key Components | Data Requirements for this compound |

| Problem Formulation | - Chemical identity and properties- Sources and release pathways- Identification of potentially exposed ecosystems and species | - Physicochemical properties (e.g., water solubility, vapor pressure)- Production volumes and use patterns- Identification of relevant environmental compartments (e.g., freshwater, sediment) |

| Hazard Assessment | - Acute and chronic toxicity to aquatic organisms- Toxicity to terrestrial organisms- Bioaccumulation potential | - Acute toxicity data for algae, daphnids, and fish (EC50, LC50)- Chronic toxicity data (NOEC)- Earthworm and soil microorganism toxicity data- Octanol-water partition coefficient (Kow) |

| Exposure Assessment | - Environmental fate modeling- Monitoring data- Estimation of Predicted Environmental Concentration (PEC) | - Data on biodegradation, hydrolysis, and photolysis rates- Adsorption/desorption coefficients (Koc)- Measured concentrations in environmental media (if available) |

| Risk Characterization | - Derivation of Predicted No-Effect Concentration (PNEC)- Calculation of Risk Quotient (RQ)- Uncertainty analysis | - Application of assessment factors to toxicity data- Comparison of PEC and PNEC- Evaluation of the confidence in the risk estimate |

The successful implementation of such a framework is contingent on the availability of robust and relevant data for each of these components. For a compound like this compound, where specific ecotoxicological data may be sparse, data from structurally similar compounds (read-across) may be used as an initial screening tool, though with acknowledged uncertainty. fujifilmcdi.com

Mammalian Metabolism and Toxicological Research on 2 Ethoxyethyl Isobutyrate

Toxicokinetic Studies of 2-Ethoxyethyl Isobutyrate and Related Esters

The toxicokinetics of a chemical substance, encompassing its absorption, distribution, metabolism (biotransformation), and excretion, are fundamental to understanding its potential biological effects. For this compound, direct and comprehensive toxicokinetic data in mammals are not extensively available in the public literature. Therefore, its metabolic fate is largely inferred from studies on structurally related esters, particularly glycol ethers and their esters. These related compounds share common metabolic pathways, providing a basis for predicting the behavior of this compound in a biological system.

Based on studies of similar short-chain alkyl esters and glycol ether esters, this compound is expected to be readily absorbed into the body following oral, inhalation, or dermal exposure. Esters are generally lipophilic, facilitating their passage across biological membranes.

Absorption: Following ingestion, rapid absorption from the gastrointestinal tract is anticipated. For instance, studies on N-(2-Aminoethyl)ethanolamine, another small molecule with an ethoxy group, showed rapid and extensive absorption from the gastrointestinal tract in rats. researchgate.net Similarly, research on 2-hydroxyethyl methacrylate (B99206) (HEMA), a component in dental resins, demonstrated it was quickly taken up from the stomach and intestines after gastric administration in mice. nih.gov

Distribution: Once absorbed, this compound and its metabolites would be distributed throughout the body via the bloodstream. quizlet.com Studies on radiolabeled ethylene (B1197577) oxide, a related epoxide, showed wide distribution in rats, with the highest levels of radioactivity found in the liver, kidneys, and lungs. nih.gov For other glycol ethers, distribution to tissues including the brain, testes, and fat has been observed. nih.gov The distribution pattern is influenced by the blood flow to various organs and the physicochemical properties of the compound and its metabolites.

Elimination: The elimination of this compound and its metabolites is expected to occur primarily through urine. The initial ester is likely to be metabolized quickly, with its subsequent metabolites undergoing further biotransformation before being excreted. nih.gov A study on HEMA found that most of the compound was excreted within one day, primarily as carbon dioxide via exhalation, indicating extensive metabolism. nih.gov The metabolites of this compound, being more water-soluble, would be efficiently filtered by the kidneys for urinary excretion.

The biotransformation of this compound is predicted to proceed through a two-step metabolic pathway, which is characteristic of glycol ether esters.

Phase I Metabolism: The initial and most significant metabolic step is the hydrolysis of the ester bond. taylorandfrancis.com This reaction is catalyzed by non-specific carboxylesterases, which are abundant in the liver, blood plasma, and other tissues. This hydrolysis yields two primary metabolites: 2-Ethoxyethanol (B86334) and Isobutyric acid.

Following this initial cleavage, each metabolite enters its own metabolic pathway:

2-Ethoxyethanol Metabolism: 2-Ethoxyethanol is oxidized by alcohol dehydrogenases (ADH) to form ethoxyacetaldehyde. This intermediate is then rapidly converted to 2-Ethoxyacetic acid (2-EAA) by aldehyde dehydrogenases (ALDH). 2-EAA is considered the primary toxic metabolite responsible for the adverse effects associated with many ethylene glycol ethers.

Isobutyric Acid Metabolism: Isobutyric acid, a short-chain fatty acid, is expected to be metabolized through normal intermediary metabolism. It can be converted to propionyl-CoA, which then enters the Krebs cycle (citric acid cycle) for energy production.

Phase II Metabolism: The metabolites, particularly 2-EAA, can undergo Phase II conjugation reactions to facilitate their detoxification and excretion. researchgate.netupol.cz These reactions involve the addition of endogenous molecules to the metabolite, increasing its water solubility. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) for glucuronidation and glutathione (B108866) S-transferases (GSTs) for glutathione conjugation. upol.cz

Table 1: Predicted Metabolic Pathway of this compound

| Metabolic Step | Parent Compound/Intermediate | Key Enzyme(s) | Resulting Metabolite(s) |

| Phase I: Hydrolysis | This compound | Carboxylesterases | 2-Ethoxyethanol, Isobutyric acid |

| Phase I: Oxidation | 2-Ethoxyethanol | Alcohol Dehydrogenase (ADH) | Ethoxyacetaldehyde |

| Phase I: Oxidation | Ethoxyacetaldehyde | Aldehyde Dehydrogenase (ALDH) | 2-Ethoxyacetic acid (2-EAA) |

| Phase I: Fatty Acid Metabolism | Isobutyric acid | Acyl-CoA Synthetase, etc. | Propionyl-CoA (enters Krebs Cycle) |

| Phase II: Conjugation | 2-Ethoxyacetic acid | UGTs, GSTs | Glucuronide and Glutathione Conjugates |

Systemic and Organ-Specific Toxicological Effects

The systemic toxicity of this compound is predicted to be driven by its primary metabolite, 2-Ethoxyacetic acid (2-EAA). dntb.gov.ua The isobutyrate portion is generally considered to have low toxicity. Systemic effects typically occur at sites distant from the point of entry and can impact specific target organs. quizlet.com The liver and kidneys are key targets for many xenobiotics due to their central role in metabolism and excretion. toxmsdt.comnih.gov

The liver is a primary site of biotransformation and is highly susceptible to toxic injury from xenobiotics. toxmsdt.com Renal toxicity is also a significant concern as the kidneys filter and concentrate toxins for excretion. toxmsdt.com

Hepatic Effects: Exposure to related glycol ether esters has been associated with various forms of liver toxicity (hepatotoxicity). toxmsdt.com Studies on other industrial chemicals have shown effects such as steatosis (fatty liver), chemical hepatitis (inflammation), and hepatic necrosis (cell death). quizlet.comtoxmsdt.com For example, di-(2-ethylhexyl)-phthalate (DEHP), another ester, was shown to elevate cytochrome P-450 levels in the liver of rats, indicating an alteration in metabolic activity that could be linked to pathological changes. nih.gov

Renal Effects: The kidneys can be damaged by toxicants, leading to nephrotoxicity. toxmsdt.com This can manifest as decreased ability to excrete waste products and maintain fluid balance. toxmsdt.com In animal models, glycerol-induced acute renal failure resulted in significant decreases in cytochrome P-450 in renal microsomal fractions, demonstrating the kidney's susceptibility to metabolic disruption. nih.gov Kidney toxicity, including organ weight changes, has been observed in studies of related compounds like triclopyr (B129103) acid. nih.gov

Reproductive and developmental toxicity refers to adverse effects on the reproductive system and the developing organism. nih.govtaylorfrancis.com The metabolite 2-EAA, derived from 2-Ethoxyethanol, is a known reproductive and developmental toxicant.

Reproductive Toxicity: This involves damage to the male or female reproductive systems, potentially leading to infertility or decreased libido. toxmsdt.com

Developmental Toxicity: This pertains to adverse effects on the developing organism from parental exposure before conception or exposure during gestation. nih.gov Studies on related glycol ether esters have demonstrated developmental effects. For instance, research on triclopyr butoxyethyl ester in rats showed developmental toxicity, including reduced postnatal survival and lower body weight in offspring, though these effects occurred at dose levels that also produced significant maternal toxicity. nih.gov Similarly, studies on 2,4-D esters have shown evidence of embryotoxicity and increased skeletal malformations/variations at certain exposure levels. ca.govepa.gov

Table 2: Summary of Developmental Toxicology Findings in Related Esters

| Compound | Species | Key Developmental Findings |

| Triclopyr acid | Rat | Reduced postnatal survival and pre-weaning body weight in F1 and F2 generations. nih.gov |

| 2,4-D Esters | Rat | Increased skeletal malformations/variations. epa.gov |

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal alterations.

There is a lack of specific genotoxicity data for this compound. However, data on its expected metabolites can provide some insight. A study on the magnesium salts of isobutyrate, one of the hydrolysis products, was conducted to assess its potential to cause gene mutations or chromosomal damage. The results from a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus study in human lymphocytes showed that isobutyrate was not mutagenic, clastogenic, or aneugenic under the test conditions. nih.gov

For the other metabolite, 2-EAA, and the parent compound, further testing would be required to fully characterize the genotoxic potential. Toxicological reviews of related fragrance ingredients, such as 2-phenoxyethyl isobutyrate, have included evaluations of genotoxicity data, indicating that this is a standard endpoint for assessing the safety of such esters. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The toxicological profile of this compound is intrinsically linked to its metabolism. In mammalian systems, it is anticipated to be rapidly hydrolyzed by esterases to form 2-ethoxyethanol (EGEE) and isobutyric acid. Subsequently, 2-ethoxyethanol is oxidized by alcohol and aldehyde dehydrogenases to its primary toxic metabolite, ethoxyacetic acid (EAA). ecetoc.orgepa.gov Consequently, the cellular and molecular mechanisms of toxicity for this compound are largely attributable to the actions of EAA and, to a lesser extent, the parent glycol ether.

The metabolites of certain glycol ethers are known to induce the proliferation of peroxisomes, particularly in rodent livers. researchgate.net This process is mediated by the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid metabolism. researchgate.netwikipedia.org The primary isoform implicated in this response is PPARα. researchgate.netnih.gov

Upon activation by a ligand, such as a metabolite of a xenobiotic, PPARα forms a heterodimer with the retinoid-X receptor (RXR). nih.govendocrine.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. researchgate.netnih.gov This binding initiates the transcription of genes encoding for proteins involved in fatty acid oxidation, leading to an increase in the size and number of peroxisomes. nih.gov

While direct studies on this compound are scarce, the toxic effects of its metabolic product, ethoxyacetic acid (EAA), are well-documented for related glycol ethers. epa.gov Metabolites like methoxyacetic acid (MAA) and EAA are considered the primary agents responsible for the testicular toxicity, bone marrow depression, and teratogenicity associated with their parent compounds. ecetoc.orgepa.gov Research on peroxisome proliferators has shown that these compounds can lead to a sustained state of oxidative stress, which is considered a potential mechanism for their carcinogenicity in rodents. nih.gov The activation of PPARα is a key upstream event in these pleiotropic responses. researchgate.net

| Receptor | General Function | Relevance to Glycol Ether Toxicity |

|---|---|---|

| PPARα (Alpha) | Regulates fatty acid catabolism, inflammation. nih.govendocrine.org | Activated by glycol ether metabolites, leading to peroxisome proliferation in rodents. researchgate.net |

| PPARγ (Gamma) | Regulates adipogenesis, glucose metabolism. endocrine.orgnih.gov | Less directly implicated in the characteristic toxicity of glycol ethers. |

| PPARβ/δ (Beta/Delta) | Involved in fatty acid oxidation, cell proliferation and differentiation. researchgate.netwikipedia.org | Role in glycol ether toxicity is not well-defined. |

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. nih.gov It is a recognized mechanism of toxicity for numerous xenobiotics, including metabolites of some glycol ethers. The metabolism of these compounds, particularly via cytochrome P450 (CYP) enzymes like CYP2E1, can generate ROS. nih.gov

An overproduction of ROS can lead to widespread cellular damage, including:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity and function. nih.gov This process can lead to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further damage cellular components. mdpi.com

Protein Damage: ROS can oxidize amino acid residues, leading to changes in protein structure and function, enzyme inactivation, and the formation of protein aggregates. nih.gov

DNA Damage: Oxidative attack on DNA can result in strand breaks and the formation of adducts, such as 8-oxo-2'-deoxyguanosine (8-OHdG), which can lead to mutations if not repaired. nih.gov

This cellular damage can trigger various downstream pathways, including the activation of stress-activated protein kinases (SAPKs), inflammation, and ultimately, apoptosis (programmed cell death) or necrosis. nih.govmdpi.com The Nrf2/Keap1/ARE signaling pathway is a key cellular defense mechanism against oxidative stress, which upregulates the expression of antioxidant and detoxification enzymes. mdpi.commdpi.com Sustained oxidative stress, as may be induced by continuous exposure to certain glycol ether metabolites, can overwhelm these defenses, leading to tissue injury. mdpi.commdpi.com For instance, studies on other chemicals have shown that oxidative stress can damage mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors. nih.govnih.gov

Advanced Analytical Methodologies for 2 Ethoxyethyl Isobutyrate

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-Ethoxyethyl isobutyrate, enabling its separation from other components in a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for preliminary identification.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The unfragmented molecular ion may be observed, confirming the compound's molecular weight of 160.21 g/mol . nih.gov

The fragmentation pattern is crucial for structural confirmation. For this compound, the mass spectrum is characterized by specific key fragments. nih.gov The analysis of these fragments allows for unambiguous identification by comparing the obtained spectrum with reference libraries, such as the NIST Mass Spectrometry Data Center. nih.gov Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to that of a standard of known concentration.

| Mass-to-Charge (m/z) Ratio | Relative Abundance | Potential Fragment Identity |

|---|---|---|

| 43 | Top Peak (Base Peak) | [C(CH₃)₂H]⁺ or [CH₃CO]⁺ - Isobutyryl cation |

| 71 | 2nd Highest | [O=C=C(CH₃)₂]⁺ - Loss of the ethoxyethyl group |

| 72 | 3rd Highest | Rearrangement product |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For samples that are not suitable for GC due to low volatility or thermal instability, or for analysis within complex liquid matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In this technique, separation occurs in a liquid mobile phase on a packed column.

A reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been established for this compound. sielc.com This method utilizes a C18 or similar nonpolar stationary phase column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For coupling with a mass spectrometer, volatile buffers or modifiers are required. Therefore, acids like phosphoric acid, used for standard HPLC, must be replaced with MS-compatible alternatives like formic acid to prevent source contamination and ensure efficient ionization. sielc.com

After chromatographic separation, the analyte flows into the MS ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecular ion intact. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity, especially in complex matrices. In LC-MS/MS, the molecular ion is selected and then fragmented to produce characteristic product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. rsc.org

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a signal at a specific chemical shift (δ), measured in parts per million (ppm). The position of the signal, its splitting pattern (multiplicity), and its integration (the area under the peak) reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Similarly, the ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

| Atom Type | Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | 1.191 | Triplet |

| ¹H | -CH(CH₃)₂ | 1.180 | Doublet |

| ¹H | -CH(CH₃)₂ | 2.572 | Septet |

| ¹H | -O-CH₂-CH₃ | 3.540 | Quartet |

| ¹H | -O-CH₂-CH₂-O- | 3.630 | Triplet |

| ¹H | -O-CH₂-CH₂-O- | 4.216 | Triplet |

| ¹³C | -O-CH₂-CH₃ | 15.1 | n/a |

| ¹³C | -CH(CH₃)₂ | 19.0 | n/a |

| ¹³C | -CH(CH₃)₂ | 34.1 | n/a |

| ¹³C | C=O-O-CH₂- | 63.6 | n/a |

| ¹³C | -O-CH₂-CH₃ | 66.5 | n/a |

| ¹³C | -O-CH₂-CH₂-O- | 68.4 | n/a |

| ¹³C | -C=O | 176.8 | n/a |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹).

For this compound, the key functional groups are the ester and ether groups, along with the alkane C-H bonds of the ethyl and isobutyrate moieties. The most prominent feature in its FTIR spectrum is the strong, sharp absorption band from the ester carbonyl (C=O) stretch. The C-O stretching vibrations from both the ester and ether linkages also produce strong, characteristic bands in the fingerprint region of the spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2850-2960 | C-H Stretch | Alkane (CH, CH₂, CH₃) | Strong |

| 1735-1750 | C=O Stretch | Ester | Strong, Sharp |

| 1150-1250 | C-O Stretch | Ester (acyl-oxygen) | Strong |

| 1050-1150 | C-O Stretch | Ether | Strong |

Advanced Detection and Hyphenated Techniques for Environmental and Biological Matrices

Detecting and quantifying this compound in complex environmental (e.g., water, soil) or biological (e.g., plasma, urine) matrices presents significant challenges. The low concentrations of the analyte and the presence of numerous interfering substances ("matrix effects") necessitate the use of advanced, highly sensitive, and selective analytical methods.

Hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose. LC-MS/MS, as described earlier, is a cornerstone of modern trace analysis for compounds of this type. Its application in environmental and biological monitoring allows for detection limits in the nanogram-per-liter (ng/L) or even picogram-per-liter (pg/L) range. researchgate.net The selectivity of MRM minimizes the impact of matrix components that might co-elute with the analyte, thereby reducing ion suppression or enhancement and improving quantitative accuracy. rsc.org

To handle particularly complex samples, advanced sample preparation techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed prior to instrumental analysis. These methods selectively isolate and concentrate the analyte, removing the majority of the interfering matrix components. researchgate.net

Method Validation and Quality Assurance in this compound Analysis

The reliability and accuracy of analytical data for this compound are contingent upon the validation of the analytical methods employed and the implementation of robust quality assurance protocols. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the results are precise and accurate. Quality assurance encompasses the systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality.

For the analysis of this compound, which is often performed using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC), a comprehensive validation process is crucial. scielo.brsielc.com This process involves the evaluation of several key performance characteristics to ensure the method's suitability. wjarr.comscioninstruments.com

Method Validation Parameters

The validation of an analytical method for this compound typically assesses the following parameters:

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. scielo.br For instance, in a GC method, this would be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank or placebo sample. scielo.br

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.comscioninstruments.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.com A typical approach involves analyzing a series of dilutions of a standard solution of this compound and plotting the analytical response against the concentration. The correlation coefficient (r²) is expected to be close to 1. scielo.brijpsdronline.com

Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. wjarr.com This is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. scielo.br

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For a GC method, this might involve varying parameters such as the injector temperature, oven temperature ramp rate, or carrier gas flow rate. researchgate.net

The following interactive table summarizes typical validation parameters and acceptance criteria for a hypothetical validated GC-FID method for the purity determination of this compound.

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Analysis of blank, placebo, and spiked samples. | No interfering peaks at the retention time of this compound. |

| Linearity | Analysis of 5-7 concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision studies. | 80% to 120% of the nominal concentration. |

| Accuracy (Recovery) | Analysis of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision (RSD) | ||

| - Repeatability | 6 replicate injections of a standard solution. | RSD ≤ 1.0%. |

| - Intermediate Precision | Analysis on different days by different analysts. | RSD ≤ 2.0%. |

| LOD | Signal-to-Noise ratio of 3:1. | Typically in the µg/mL range. |

| LOQ | Signal-to-Noise ratio of 10:1. | Typically in the µg/mL range. |

| Robustness | Deliberate variation of method parameters (e.g., temperature, flow rate). | RSD of results should not be significantly affected and remain within system suitability limits. |

Quality Assurance in Analysis

Quality assurance (QA) in the analysis of this compound involves a set of procedures to ensure that the analytical results are reliable and meet predefined quality standards. Key components of a QA program include:

Standard Operating Procedures (SOPs): Detailed, written instructions for performing the analytical method to ensure consistency.

System Suitability Testing (SST): Performed before each analytical run to verify that the analytical system is performing adequately. For a GC system, SST parameters may include resolution, tailing factor, and injection precision. scioninstruments.com

Use of Certified Reference Materials (CRMs): Whenever available, CRMs of this compound should be used for calibration and control charting to ensure traceability of measurements.

Control Charts: These are used to monitor the performance of the analytical method over time. The results of control samples are plotted on the chart to identify any trends or deviations from expected performance.

Proficiency Testing: Participation in inter-laboratory comparison studies to provide an independent assessment of the laboratory's analytical performance.

Documentation and Record Keeping: Maintaining detailed records of all analytical work, including instrument calibration and maintenance, sample preparation, and raw data, is essential for traceability and auditing purposes.

The following interactive table illustrates a typical system suitability test for a GC analysis of this compound.

| Parameter | Acceptance Criteria |

| Injection Precision (RSD of 5 replicate injections) | ≤ 1.5% |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | ≥ 2000 |

| Resolution (between this compound and closest impurity) | ≥ 1.5 |

By adhering to rigorous method validation and quality assurance practices, laboratories can ensure the generation of high-quality, reliable data in the analysis of this compound, which is fundamental for its use in various industrial applications.

Applications and Industrial Significance of 2 Ethoxyethyl Isobutyrate in Chemical Science

Role as a Chemical Solvent in Industrial Processes

As a carboxylic ester solvent, 2-Ethoxyethyl isobutyrate possesses properties that make it a viable component in various industrial formulations. tcichemicals.com Its utility as a solvent is primarily in coatings, inks, and industrial cleaning agents, where it contributes to the dissolution of resins, pigments, and other components to ensure uniform application and performance.

In the realm of paints and coatings, compounds of this nature can function as leveling agents and coalescing agents. polarismarketresearch.comankushenterprise.comspecialchem.com Leveling agents are crucial for achieving a smooth and uniform film by reducing surface tension variations during the drying process. specialchem.comspecialchem.com Coalescing agents, on the other hand, are essential in latex paints to facilitate the fusion of polymer particles into a continuous film, particularly at lower temperatures. polarismarketresearch.compcimag.com The molecular structure of this compound, featuring both ether and ester functionalities, suggests its potential efficacy in these roles, though specific performance data for this compound is not extensively documented in publicly available literature.

Similarly, in industrial and institutional cleaning formulations, solvents are critical for dissolving oils, greases, and other contaminants from surfaces. dow.comestichem.com Fatty acid esters, a class to which this compound belongs, are recognized for their solvency power and are often used in degreasing applications and in the removal of polymer residues, inks, and adhesives. estichem.com

Intermediacy in the Synthesis of Value-Added Chemicals and Derivatives

This compound can serve as a precursor in the synthesis of other valuable chemical compounds. Its ester linkage can be cleaved or modified through reactions such as transesterification to produce different esters. organic-chemistry.orgmasterorganicchemistry.com Transesterification is a common industrial process for converting one ester into another by reaction with an alcohol, an acid, or another ester. organic-chemistry.orgmasterorganicchemistry.com For instance, reacting this compound with a different alcohol in the presence of a catalyst could yield a new isobutyrate ester and 2-ethoxyethanol (B86334).

While specific large-scale industrial syntheses using this compound as an intermediate are not widely reported, its structural motifs are found in more complex molecules. The isobutyrate group, for example, is a precursor in the biosynthesis of certain natural products. nih.govresearchgate.net In synthetic organic chemistry, isobutyrate esters can be valuable starting materials for creating more elaborate molecular architectures.

Exploration in Novel Chemical Formulations and Materials Science

The unique combination of an ether and an ester group in this compound opens avenues for its use in the development of new materials and formulations. In materials science, monomers with functional groups like those in this compound can be explored for the synthesis of specialty polymers. For instance, a related compound, 2-ethoxyethyl methacrylate (B99206), which shares the 2-ethoxyethyl group, is used in the synthesis of copolymers with tailored properties such as flexibility and improved processability. researchgate.netsapub.org

There is also potential for its application in advanced formulations such as photoresists, which are critical materials in the microelectronics industry for manufacturing integrated circuits. google.com Solvents are a key component of photoresist formulations, and the specific properties of the solvent can significantly impact the performance of the resist. While there is no direct literature citing the use of this compound in photoresists, its characteristics as an organic ester solvent make it a candidate for investigation in this field.

Bio-based Chemical Synthesis and Sustainable Applications

The principles of green chemistry encourage the development of chemicals from renewable resources and through more environmentally benign processes. This compound can theoretically be synthesized from bio-based feedstocks. The alcohol component, 2-ethoxyethanol, can be derived from bio-ethanol, and the carboxylic acid, isobutyric acid, can be produced through fermentation processes.

Enzymatic synthesis, a cornerstone of green chemistry, presents a sustainable route for the production of esters. Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity and reduced energy consumption compared to traditional chemical methods. researchgate.net The biocatalytic synthesis of various esters has been successfully demonstrated, suggesting that a similar enzymatic approach could be developed for the production of this compound from 2-ethoxyethanol and isobutyric acid or its simple esters. researchgate.net This would offer a more sustainable alternative to conventional synthesis methods that may rely on petrochemical feedstocks and harsh reaction conditions. chemicalbook.com

Future Directions and Research Gaps for 2 Ethoxyethyl Isobutyrate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Ethoxyethyl isobutyrate typically involves the esterification of isobutyric acid with 2-ethoxyethanol (B86334). While effective, this method often relies on conventional heating and potentially hazardous catalysts. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key research areas include:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification presents a promising green alternative. Lipase-catalyzed reactions can be conducted under milder conditions, often with higher selectivity and reduced waste generation. Research should focus on identifying robust and recyclable lipase (B570770) preparations and optimizing reaction parameters such as temperature, solvent system, and molar ratios of reactants.

Heterogeneous Catalysis: The development of solid acid catalysts can simplify product purification and catalyst recovery, contributing to a more sustainable process. Investigating the efficacy of various solid acid catalysts, such as zeolites and ion-exchange resins, for this specific esterification is a critical research avenue.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for process intensification. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

| Synthesis Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | Milder reaction conditions, high selectivity, reduced waste | Identification of robust lipases, optimization of reaction parameters |

| Heterogeneous Catalysis | Simplified purification, catalyst recyclability | Efficacy of zeolites and ion-exchange resins |

| Flow Chemistry | Enhanced efficiency and safety, scalability | Development of a continuous flow process |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Production of precursors from renewable biomass |

Comprehensive Mechanistic Studies on Environmental Degradation and Fate

The environmental persistence and degradation pathways of this compound are poorly understood. To accurately assess its environmental risk, detailed studies on its abiotic and biotic degradation are essential.

Future research should address:

Biodegradation Pathways: Identifying the microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved is crucial. Studies should investigate the formation of potential persistent or toxic metabolites.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis. The rate of hydrolysis under various environmental conditions (pH, temperature) needs to be determined to predict its persistence in aquatic environments.

Photodegradation: The potential for photodegradation by sunlight, especially in the presence of photosensitizers in surface waters, should be investigated.

Sorption and Mobility: Understanding the sorption behavior of this compound to soil and sediment is critical for predicting its mobility and potential for groundwater contamination.

Refined Ecotoxicological Modeling and Risk Prediction

Predicting the potential adverse effects of this compound on various ecosystems requires the development of refined ecotoxicological models. ecotoxmodels.orgepa.gov Currently, there is a lack of specific toxicological data for this compound.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models specifically for ester compounds like this compound can provide initial estimates of its toxicity to aquatic organisms.

Toxicokinetic-Toxicodynamic (TK-TD) Models: These models can simulate the uptake, distribution, metabolism, and elimination of the compound in organisms, providing a more dynamic and realistic prediction of its toxicity over time. ecotoxmodels.org

Species Sensitivity Distributions (SSDs): Generating SSDs based on toxicity data from a range of species will allow for a more comprehensive assessment of the potential risk to aquatic communities.

Food Chain Modeling: Investigating the potential for bioaccumulation and biomagnification of this compound in aquatic and terrestrial food chains is essential for a complete risk assessment.

| Modeling Approach | Description | Research Need for this compound |

| QSAR | Predicts toxicity based on chemical structure | Development and validation of ester-specific models |

| TK-TD | Simulates the fate and effects of the chemical in an organism | Generation of experimental data for model parameterization |

| SSDs | Characterizes the distribution of species sensitivities to a chemical | Collection of toxicity data for a diverse range of species |

| Food Chain Modeling | Assesses the potential for bioaccumulation and biomagnification | Studies on the trophic transfer of the compound |

In-depth Investigations into Mammalian Biotransformation and Long-term Effects

Understanding how this compound is metabolized in mammals is critical for assessing its potential human health effects. The biotransformation of this compound is expected to involve hydrolysis of the ester bond and oxidation of the ethoxy group.

Future research should focus on:

Metabolite Identification: In vivo and in vitro studies are needed to identify the major metabolites of this compound in mammals. This includes investigating the potential formation of isobutyric acid, 2-ethoxyethanol, and their subsequent metabolites.

Enzyme Kinetics: Characterizing the enzymes responsible for the metabolism of this compound (e.g., carboxylesterases, cytochrome P450s) and determining their kinetic parameters will help in predicting inter-individual variability in metabolism.

Long-term Exposure Studies: The potential for adverse health effects following chronic, low-level exposure to this compound is unknown. Long-term studies are necessary to evaluate its potential for organ toxicity, reproductive and developmental effects, and other chronic health outcomes.

Expansion of Analytical Methodologies for Trace Detection

The ability to detect and quantify this compound at low concentrations in various environmental and biological matrices is fundamental for exposure assessment and monitoring.

Future research in this area should aim to: